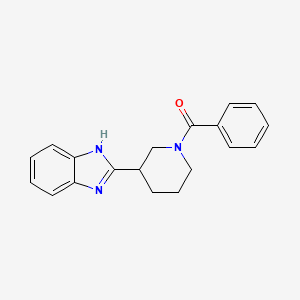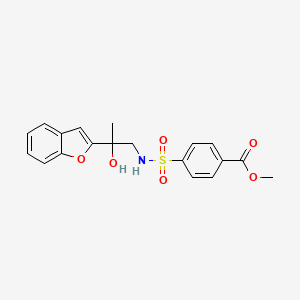![molecular formula C20H18F3NO3 B2992532 4-(3,4-Difluorophenyl)-3-(2-fluorophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one CAS No. 1212196-37-6](/img/structure/B2992532.png)
4-(3,4-Difluorophenyl)-3-(2-fluorophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Difluorophenyl)-3-(2-fluorophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)-3-(2-fluorophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between a ketene and an imine.
Introduction of the Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the Oxolan-2-yl Methyl Group: This step may involve the use of a protecting group strategy to ensure selective functionalization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxolan-2-yl methyl group.
Reduction: Reduction reactions could target the azetidinone ring or the fluorophenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a secondary amine.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a pharmaceutical agent due to its azetidinone core.
Industry: Use in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, azetidinones can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions. The fluorophenyl groups may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenyl-3-(2-fluorophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one
- 4-(3,4-Dichlorophenyl)-3-(2-fluorophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one
Uniqueness
The presence of multiple fluorine atoms in 4-(3,4-Difluorophenyl)-3-(2-fluorophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one may confer unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its non-fluorinated analogs.
Propiedades
IUPAC Name |
4-(3,4-difluorophenyl)-3-(2-fluorophenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3/c21-14-8-7-12(10-16(14)23)18-19(27-17-6-2-1-5-15(17)22)20(25)24(18)11-13-4-3-9-26-13/h1-2,5-8,10,13,18-19H,3-4,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWSFOIEYUNXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(C(C2=O)OC3=CC=CC=C3F)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2992450.png)
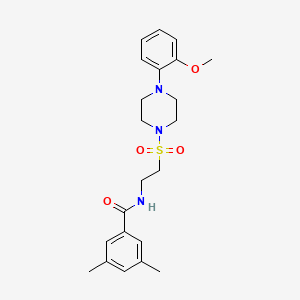
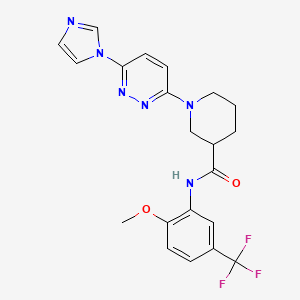
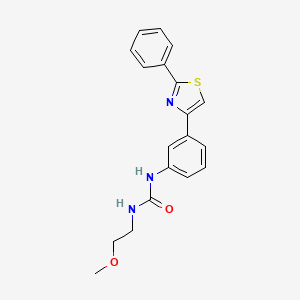
![prop-2-en-1-yl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2992457.png)
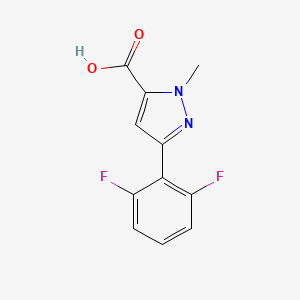
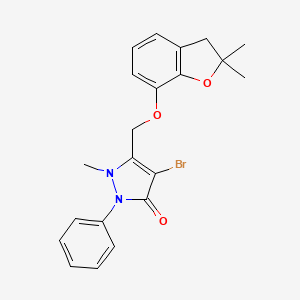
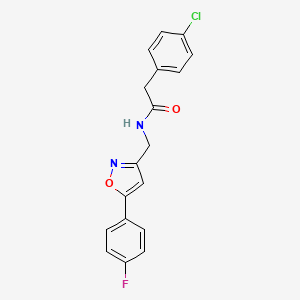
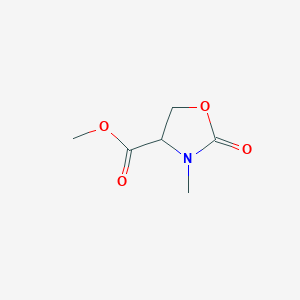
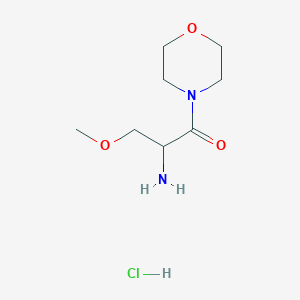
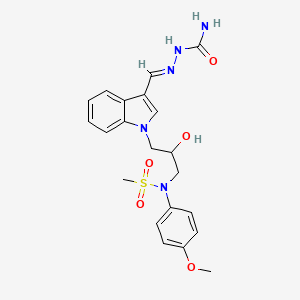
![N-{4-[1-(2,2-dimethylpropanoyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2992468.png)
